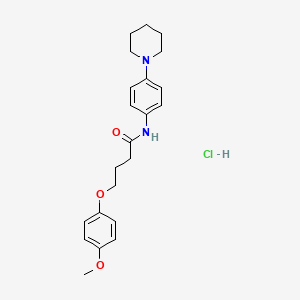
6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Vue d'ensemble
Description
6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound belonging to the pyridazine family, known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of tricyanopyridine with iodopropane in acetonitrile, followed by the addition of phenyl magnesium bromide in acetone . The reaction conditions include refluxing the mixture for 15 hours and conducting the subsequent steps under light-avoiding conditions to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenated reagents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its anti-inflammatory and potential anti-cancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of the NF-κB/MAPK pathway . It targets specific molecular components such as JNK2, leading to a decrease in the release of pro-inflammatory cytokines like TNF-α and IL-6. This mechanism is crucial for its anti-inflammatory activity and potential therapeutic applications in conditions like acute lung injury and sepsis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Shares a similar core structure but differs in functional groups.
6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile: Another related compound with variations in the substituent groups.
Uniqueness
6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern and its potent anti-inflammatory activity. Its ability to target JNK2 and inhibit the NF-κB/MAPK pathway sets it apart from other similar compounds, making it a promising candidate for further research and development .
Propriétés
IUPAC Name |
6-oxo-N-phenyl-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-10-7-6-9(13-14-10)11(16)12-8-4-2-1-3-5-8/h1-7H,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGTZZJXDCTKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331749 | |
| Record name | 6-oxo-N-phenyl-1H-pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
371923-97-6 | |
| Record name | 6-oxo-N-phenyl-1H-pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2992924.png)
![N-methyl-2-(3-(phenylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2992925.png)
![4-(Aminomethyl)-N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2992926.png)
![4-Cyclopropyl-5-fluoro-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2992932.png)
![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.4.1.04,9]docosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2992935.png)
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2992937.png)



![N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide](/img/structure/B2992943.png)

![11-Ethyl-6,8-dimethyloxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(2H,11H)-dione](/img/structure/B2992945.png)


